N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene-based analogs have been studied as a potential class of biologically active compounds .
Biochemical pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiophene derivatives, for example, are known to be utilized in industrial chemistry and material science .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a variety of biological effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-16(12-1-2-14-15(9-12)20-24-19-14)18-11-17(4-6-22-7-5-17)13-3-8-23-10-13/h1-3,8-10H,4-7,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZPGBCBPGTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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